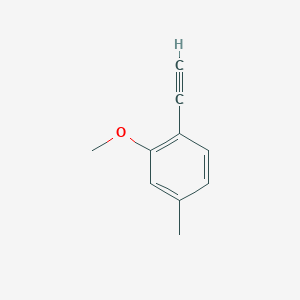

1-Ethynyl-2-methoxy-4-methylbenzene

Descripción general

Descripción

1-Ethynyl-2-methoxy-4-methylbenzene is an aromatic acetylene derivative. It is known for its unique structure, which includes an ethynyl group attached to a benzene ring substituted with methoxy and methyl groups.

Métodos De Preparación

The synthesis of 1-Ethynyl-2-methoxy-4-methylbenzene typically involves the reaction of p-toluene ethynyl bromide with cesium carbonate in dimethyl sulfoxide. The reaction is carried out in a sealed tube reactor at 95°C for 15 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Análisis De Reacciones Químicas

1-Ethynyl-2-methoxy-4-methylbenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate.

Cycloaddition Reactions: The compound reacts with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts.

Common reagents and conditions used in these reactions include strong electrophiles and bases, with the major products being substituted benzene derivatives and cycloadducts.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

The chemical behavior of 1-ethynyl-2-methoxy-4-methylbenzene is characterized by its ability to undergo various reactions, primarily electrophilic aromatic substitution and cycloaddition reactions . The presence of electron-donating groups such as methoxy enhances its reactivity towards electrophiles.

- Electrophilic Aromatic Substitution : The compound can form sigma-bonds with electrophiles, generating positively charged intermediates that can lead to the formation of substituted benzene derivatives.

- Cycloaddition Reactions : It reacts with reagents like 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to form cycloadducts, which are valuable for synthesizing complex organic structures.

Organic Chemistry

This compound serves as a precursor in the synthesis of various substituted benzene derivatives and pyridin-2-amine derivatives, which are important intermediates in pharmaceutical chemistry. The synthesis typically yields high-purity products (up to 97% assay) with specific melting points, demonstrating its utility in organic synthesis.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential biological activities, making them candidates for drug development. Studies have explored its interactions with biomolecules, influencing cellular behavior and metabolic pathways, which are critical for understanding its therapeutic potential .

Supramolecular Chemistry

The compound shows promise in forming stable inclusion complexes with other molecules, a fundamental process in host-guest chemistry. Such interactions could have implications for molecular recognition and sensor design .

Materials Science

Due to its alkyne functionality, this compound is being investigated for applications in materials science, particularly in developing new materials that leverage its unique structural properties .

Summary of Applications

| Field | Application |

|---|---|

| Organic Chemistry | Synthesis of substituted benzene and pyridin-2-amine derivatives |

| Medicinal Chemistry | Development of bioactive molecules and potential pharmaceuticals |

| Supramolecular Chemistry | Formation of stable inclusion complexes for molecular recognition |

| Materials Science | Development of new materials utilizing unique structural properties |

Case Studies

- Synthesis of Pyridin-2-Amine Derivatives : A study demonstrated the use of this compound in synthesizing pyridin-2-amines through reactions with diazodimedone, yielding high-purity products suitable for further pharmaceutical applications.

- Biological Activity Assessment : Research exploring the compound's interaction with cellular components showed significant effects on gene expression and cellular metabolism, indicating potential therapeutic roles.

- Inclusion Complex Formation : Investigations into the supramolecular chemistry aspects revealed that this compound could form stable complexes with benzene derivatives, which could be exploited in sensor technology.

Mecanismo De Acción

The mechanism by which 1-Ethynyl-2-methoxy-4-methylbenzene exerts its effects involves electrophilic aromatic substitution. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton, resulting in the formation of a substituted benzene ring . The molecular targets and pathways involved are primarily related to the reactivity of the ethynyl and methoxy groups on the benzene ring.

Comparación Con Compuestos Similares

1-Ethynyl-2-methoxy-4-methylbenzene can be compared with other similar compounds, such as:

- 1-Ethynyl-4-methylbenzene

- 2-Ethynyl-1,3,5-trimethylbenzene

- 1,2-Diethynylbenzene

- 4-N-Pentylphenylacetylene

- 1,2,4,5-Tetraethynylbenzene

These compounds share structural similarities but differ in the position and type of substituents on the benzene ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications.

Actividad Biológica

1-Ethynyl-2-methoxy-4-methylbenzene, also known by its CAS number 1572960-03-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H12O

- Molecular Weight : 164.21 g/mol

- IUPAC Name : this compound

The presence of an ethynyl group and a methoxy group on the aromatic ring contributes to its reactivity and biological interactions.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.

- Receptor Interaction : It may interact with various receptors, modulating signaling pathways critical for cell survival and proliferation.

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which can protect cells from oxidative stress.

Biological Activities

This compound has been studied for various biological activities:

- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For example, it showed significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Caspase activation |

| HeLa (cervical cancer) | 20 | Apoptosis induction |

| A549 (lung cancer) | 18 | Cell cycle arrest |

- Antimicrobial Activity : The compound has also exhibited antimicrobial properties against various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in xenograft models. Mice treated with the compound showed a reduction in tumor size by approximately 40% compared to controls.

- Antimicrobial Efficacy : Research conducted at a university laboratory demonstrated that formulations containing this compound could enhance the efficacy of standard antibiotics against resistant strains of bacteria.

Propiedades

IUPAC Name |

1-ethynyl-2-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-4-9-6-5-8(2)7-10(9)11-3/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQKCLGMGRSXQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.